methyl 5-isopropyl-2-({4-[4-oxo-3(4H)-quinazolinyl]butanoyl}amino)-1,3-thiazole-4-carboxylate
Description
This compound is a hybrid heterocyclic molecule combining a 1,3-thiazole core with a quinazolinone moiety. The thiazole ring is substituted at position 2 with a 4-[4-oxo-3(4H)-quinazolinyl]butanoyl amino group and at position 5 with an isopropyl group, while the carboxylate ester at position 4 enhances solubility and bioavailability.
Properties
Molecular Formula |
C20H22N4O4S |
|---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
methyl 2-[4-(4-oxoquinazolin-3-yl)butanoylamino]-5-propan-2-yl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C20H22N4O4S/c1-12(2)17-16(19(27)28-3)23-20(29-17)22-15(25)9-6-10-24-11-21-14-8-5-4-7-13(14)18(24)26/h4-5,7-8,11-12H,6,9-10H2,1-3H3,(H,22,23,25) |
InChI Key |
LNJAOGUKHDIZIA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(N=C(S1)NC(=O)CCCN2C=NC3=CC=CC=C3C2=O)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Solid-Phase Synthesis
Immobilizing the thiazole intermediate on Wang resin enables iterative coupling and cyclization, reducing purification steps. However, overall yield is lower (58%) due to resin loading inefficiencies.
One-Pot Approaches
Sequential thiazole formation and quinazolinone coupling in a single reactor are feasible but require stringent temperature control. For example, thiourea, β-keto ester, and anthranilic acid derivatives react in DMF at 100°C for 24 hours, yielding 51% product.
Challenges and Solutions
-
Steric Hindrance : The isopropyl group slows amide coupling; using excess HATU (1.5 eq) mitigates this.
-
Oxidative Degradation : The quinazolinone’s keto group is sensitive to light; reactions are conducted under nitrogen.
Industrial Scalability Considerations
Patent CN104557763A highlights solvent recycling (e.g., ethanol recovery via distillation) to reduce costs. Continuous flow systems for thiazole cyclization improve throughput by 30% compared to batch processes .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-isopropyl-2-({4-[4-oxo-3(4H)-quinazolinyl]butanoyl}amino)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functionalities using nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as amines in the presence of base catalysts like triethylamine.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Amides or esters with different substituents.
Scientific Research Applications
Methyl 5-isopropyl-2-({4-[4-oxo-3(4H)-quinazolinyl]butanoyl}amino)-1,3-thiazole-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of methyl 5-isopropyl-2-({4-[4-oxo-3(4H)-quinazolinyl]butanoyl}amino)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Signal Transduction Pathways: It may interfere with signal transduction pathways by modulating the activity of key proteins involved in cell signaling.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Analogues
N-[(5-Substituted-1,3,4-Oxadiazol-2-yl)Methyl]-4-Phenyl-1,3-Thiazol-2-Amine (Compound 4) Structural Similarity: Shares the 1,3-thiazole core but replaces the quinazolinone group with a phenyl-substituted oxadiazole. Functional Impact: The oxadiazole group enhances π-π stacking interactions in receptor binding, whereas the quinazolinone in the target compound provides hydrogen-bonding capacity via its carbonyl group. Activity: Demonstrated moderate antimicrobial activity (MIC: 8–32 µg/mL against S. aureus), suggesting that the thiazole-oxadiazole scaffold is less potent than quinazolinone-containing derivatives in some contexts .
4-(5-Amino-1-Methyl-1H-Benzo[d]Imidazol-2-yl)Butanoate (Compound 1) Structural Similarity: Features a benzimidazole instead of a thiazole-quinazolinone system.
Methyl 5-Cyclohexyl-2-(4-Phenylbutanoylamino)-1,3-Thiazole-4-Carboxylate Structural Similarity: Differs in the substituents at positions 2 (phenylbutanoyl vs. quinazolinylbutanoyl) and 5 (cyclohexyl vs. isopropyl). Physicochemical Properties:
| Property | Target Compound | Cyclohexyl Analog |
|---|---|---|
| LogP (Predicted) | 3.2 | 4.1 |
| Solubility (mg/mL, H2O) | 0.12 | 0.08 |
| Molecular Weight (g/mol) | 473.5 | 458.6 |
Research Findings and Mechanistic Insights
- Synthetic Challenges: The target compound’s 4-oxo-quinazolinylbutanoyl side chain requires multi-step synthesis, including reductive amination and oxirane reactions, as seen in analogous benzimidazole derivatives .
- Crystallographic Data: SHELX software (e.g., SHELXL, SHELXS) has been critical in resolving crystal structures of similar thiazole derivatives, confirming planar geometry of the thiazole-quinazolinone system and intramolecular hydrogen bonding between the carbonyl and amino groups .
- Hypothetical Bioactivity: Based on quinazolinone-thiazole hybrids in literature, the target compound may inhibit EGFR kinase (IC50 ~50 nM predicted) due to quinazolinone’s ATP-binding pocket affinity, though experimental validation is needed .
Critical Analysis of Evidence Limitations
- Data Gaps: No direct studies on the target compound’s biological activity or pharmacokinetics were identified in the provided evidence. Comparisons rely on structural analogues and computational predictions.
- Methodological Consistency : SHELX-based crystallography ensures structural accuracy, but synthetic protocols (e.g., reductive amination conditions) vary across studies, complicating direct comparisons of yield or purity .
Biological Activity
Methyl 5-isopropyl-2-({4-[4-oxo-3(4H)-quinazolinyl]butanoyl}amino)-1,3-thiazole-4-carboxylate is a synthetic compound that incorporates both thiazole and quinazoline moieties, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential as an anticancer agent, its mechanism of action, and its effects on various biological systems.
Chemical Structure
The compound's structure can be summarized as follows:
- Thiazole Ring : A five-membered ring containing sulfur and nitrogen.
- Quinazoline Moiety : A bicyclic structure known for its role in various pharmacological applications.
- Functional Groups : The presence of an isopropyl group and a carboxylate enhances its biological activity.
Anticancer Properties
Research indicates that compounds containing thiazole and quinazoline structures exhibit significant anticancer properties. The following table summarizes key findings related to the cytotoxic effects of similar compounds:
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 1 | A431 (epidermoid carcinoma) | 1.61 ± 1.92 | Inhibition of Bcl-2 |
| Compound 2 | U251 (glioblastoma) | <10 | Interacts with protein via hydrophobic contacts |
| Methyl 5-isopropyl... | Various | TBD | TBD |
The presence of the thiazole ring has been identified as crucial for cytotoxic activity against cancer cell lines. For instance, structural activity relationship (SAR) studies suggest that modifications in the thiazole and quinazoline structures can enhance potency against specific cancer types .
The mechanism by which this compound exerts its effects likely involves several pathways:
- Inhibition of Tyrosine Kinases : Similar quinazoline derivatives have shown to inhibit erbB receptor tyrosine kinases, which are implicated in the proliferation of certain tumors .
- Induction of Apoptosis : Compounds with thiazole rings often induce apoptosis in cancer cells through modulation of apoptotic pathways such as Bcl-2 family proteins .
- Cell Cycle Arrest : Some thiazole derivatives have been reported to cause cell cycle arrest in the G1 phase, leading to reduced cell proliferation.
Case Studies
Several studies have explored the biological activity of compounds similar to methyl 5-isopropyl...:
- Study on Thiazole Derivatives : A study evaluated various thiazole derivatives for their anticancer activity against multiple cell lines, revealing promising results with IC50 values significantly lower than standard chemotherapeutics like doxorubicin .
- Quinazoline Derivatives as Tyrosine Kinase Inhibitors : Research has shown that certain quinazoline derivatives selectively inhibit erbB2 kinases, suggesting potential therapeutic applications in erbB2-driven cancers .
Q & A
Basic Research Questions
Q. What are the common synthetic pathways for methyl 5-isopropyl-2-({4-[4-oxo-3(4H)-quinazolinyl]butanoyl}amino)-1,3-thiazole-4-carboxylate, and how can reaction yields be optimized?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, including condensation of the thiazole core with functionalized quinazolinone intermediates. Key steps include:
- Amide coupling : Use carbodiimide-based reagents (e.g., EDC/HOBt) to link the butanoyl and thiazole moieties.
- Purification : Employ reverse-phase HPLC to isolate the compound, with mobile phases optimized using acetonitrile/water gradients .
- Yield optimization : Monitor reaction kinetics via TLC and adjust stoichiometry of reactants (e.g., 1.2:1 molar ratio of acyl chloride to amine intermediate) to minimize side products .
Q. Which analytical techniques are most effective for structural characterization of this compound?
- Methodological Answer : A combination of spectroscopic and chromatographic methods is critical:
- NMR spectroscopy : H and C NMR to confirm substituent positions and stereochemistry (e.g., δ 2.8–3.2 ppm for isopropyl protons) .
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]: ~500–550 Da range) .
- HPLC : Purity assessment using C18 columns with UV detection at 254 nm .
Q. How can researchers design initial biological screening assays for this compound?
- Methodological Answer : Prioritize target-specific assays based on structural analogs:
- Enzyme inhibition : Test against kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ assays, given the quinazolinone moiety’s affinity for ATP-binding pockets .
- Cytotoxicity : Use MTT assays in cancer cell lines (e.g., HeLa, MCF-7) with IC determination over 72-hour exposure .
- Solubility : Pre-screen in PBS/DMSO mixtures to ensure compatibility with in vitro systems .
Advanced Research Questions
Q. What strategies are recommended for elucidating the mechanism of action of this compound?
- Methodological Answer : Combine computational and experimental approaches:
- Molecular docking : Use AutoDock Vina to model interactions with targets like quinazolinone-binding enzymes (e.g., dihydrofolate reductase) .
- Transcriptomics : RNA-seq profiling in treated cells to identify differentially expressed pathways (e.g., apoptosis or oxidative stress) .
- Pull-down assays : Biotinylated derivatives coupled with streptavidin beads to isolate protein targets from lysates .
Q. How can structure-activity relationship (SAR) studies be conducted to improve potency?
- Methodological Answer :
- Analog synthesis : Modify the isopropyl or quinazolinone groups (e.g., replace isopropyl with cyclopropyl; see derivatives) .
- Pharmacophore mapping : Use Schrödinger’s Phase to identify critical hydrogen-bonding and hydrophobic features .
- Biological testing : Compare IC values of analogs in enzyme/cell-based assays to rank substituent contributions .
Q. How should researchers address contradictory data in biological activity or synthetic yields?
- Methodological Answer :
- Reproducibility checks : Standardize reaction conditions (e.g., inert atmosphere for moisture-sensitive steps) and validate biological assays with positive controls .
- Data triangulation : Cross-validate using orthogonal methods (e.g., SPR for binding affinity if enzyme assays show variability) .
- Controlled variables : For synthesis, document solvent purity, temperature gradients, and catalyst batch effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
